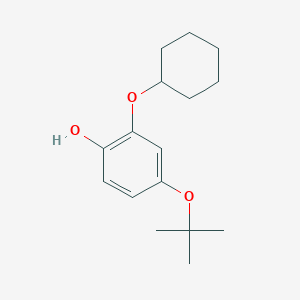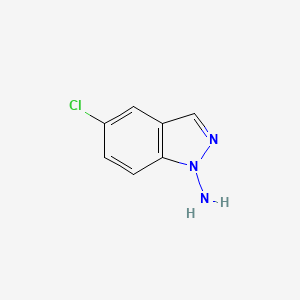
6-Acetylpyridine-2,4-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Acetylpyridine-2,4-dicarbaldehyde is an organic compound with the molecular formula C9H7NO3. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an acetyl group at the 6-position and aldehyde groups at the 2- and 4-positions of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetylpyridine-2,4-dicarbaldehyde typically involves multiple steps. One common method starts with the precursor 2,6-pyridinedicarboxylic acid. The synthetic route includes the following steps:
Esterification: Conversion of carboxylic acid groups to ester groups.
Reduction: Reduction of ester groups to alcohols.
Oxidation: Oxidation of alcohol groups to aldehyde groups.
The overall yield of this synthesis is around 30% . The reaction conditions are generally mild, making this method suitable for both laboratory and industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Acetylpyridine-2,4-dicarbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to alcohols.
Condensation: The compound can undergo condensation reactions with amines to form Schiff bases.
Substitution: The acetyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Condensation: Typically involves primary amines under acidic or basic conditions.
Substitution: Nucleophiles such as hydrazine or hydroxylamine can be used.
Major Products
Oxidation: 6-Acetylpyridine-2,4-dicarboxylic acid.
Reduction: 6-Acetylpyridine-2,4-dimethanol.
Condensation: Schiff bases with various amines.
Substitution: Derivatives with substituted acetyl groups.
Applications De Recherche Scientifique
6-Acetylpyridine-2,4-dicarbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of 6-Acetylpyridine-2,4-dicarbaldehyde involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The acetyl group can also participate in acetylation reactions, modifying the function of target molecules. These interactions can affect cellular pathways and biological processes, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine-2,6-dicarbaldehyde: Lacks the acetyl group at the 6-position.
2-Acetylpyridine: Lacks the aldehyde groups at the 2- and 4-positions.
Pyridine-2,4-dicarbaldehyde: Lacks the acetyl group at the 6-position.
Uniqueness
6-Acetylpyridine-2,4-dicarbaldehyde is unique due to the presence of both acetyl and aldehyde groups on the pyridine ring. This combination of functional groups allows it to participate in a diverse range of chemical reactions and makes it a valuable intermediate in organic synthesis. Its unique structure also contributes to its potential biological activities and applications in scientific research .
Propriétés
Formule moléculaire |
C9H7NO3 |
|---|---|
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
6-acetylpyridine-2,4-dicarbaldehyde |
InChI |
InChI=1S/C9H7NO3/c1-6(13)9-3-7(4-11)2-8(5-12)10-9/h2-5H,1H3 |
Clé InChI |
XVUONRJOCUDRMB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC(=N1)C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















